molecular formula C26H27F4N3O7 B1683863 Emricasan CAS No. 254750-02-2

Emricasan

Numéro de catalogue B1683863
Numéro CAS: 254750-02-2
Poids moléculaire: 569.5 g/mol
Clé InChI: SCVHJVCATBPIHN-SJCJKPOMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Emricasan, also known as IDN-6556 and PF-03491390, is a potential drug that was invented in 1998 by Idun Pharmaceuticals . It was acquired by Pfizer in 2005 and then sold to Conatus Pharmaceuticals in 2010 . Emricasan is the first caspase inhibitor tested in humans and has received orphan drug status by the FDA . It is developed in such a way that it protects liver cells from excessive apoptosis . It has been in clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) with advanced fibrosis (scarring) and cirrhosis .


Molecular Structure Analysis

Emricasan is a small molecule with the chemical formula C26H27F4N3O7 . Its average molecular weight is 569.51 g/mol . This compound belongs to the class of organic compounds known as hybrid peptides, which are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .

Applications De Recherche Scientifique

Chronic Liver Diseases

Emricasan has shown promising results in the treatment of chronic liver diseases . It is a broad-spectrum, liver-targeted caspase inhibitor with a favorable pharmacokinetic profile, characterized by prolonged retention in the liver and low systemic exposure after oral administration . In animal models, emricasan had a clear intrahepatic anti-apoptotic effect with consequent elimination of circulating pro-inflammatory cytokines and favorable impact in liver fibrogenesis .

Liver Cirrhosis

The inhibition of hepatocyte apoptosis by caspase cascade blockage may be a promising therapeutic strategy to achieve fibrosis regression in chronic liver diseases . Emricasan has shown potential in this area, although more studies are required to clarify better these subgroups of patients who may benefit most from this drug .

Portal Hypertension

Emricasan has been found to improve survival and portal hypertension in a murine model of long-term bile-duct ligation . The treatment resulted in a decrease in fibrosis, suggesting that the effects on portal hypertension are at least in part independent of the anti-fibrotic effects of the drug .

Hepatocyte Death and Fibrosis

Emricasan reduces liver damage, hepatocyte death, and fibrosis, following short-term bile-duct ligation in mice . These changes are associated with a decrease in circulating microparticle (MPs), which are released by hepatocytes in a caspase-dependent manner and contribute to portal hypertension via induction of impaired vasoconstrictor responses .

Organ Transplantation

Emricasan has been investigated for use in organ or tissue transplantation . The drug’s ability to inhibit caspase-mediated apoptosis could potentially reduce organ damage during transplantation procedures .

Viral Hepatitis

Emricasan has also been investigated for the treatment of viral hepatitis, particularly Hepatitis C . Its anti-apoptotic and anti-inflammatory properties could potentially slow the progression of liver damage caused by the virus .

Safety And Hazards

Emricasan is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

Emricasan has been studied intensively for its potential use in treating liver diseases . It has shown excellent safety in early-stage, mildly symptomatic COVID-19 patients . Emricasan shortened clinical symptoms and quickened recovery from COVID-19 when compared to the placebo group . More studies are required to clarify better these subgroups of patients who may benefit most from this drug .

Propriétés

IUPAC Name

(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVHJVCATBPIHN-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F4N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180160
Record name Emricasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated.
Record name Emricasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Emricasan

CAS RN

254750-02-2
Record name IDN 6556
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254750-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emricasan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emricasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emricasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMRICASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emricasan
Reactant of Route 2
Emricasan
Reactant of Route 3
Reactant of Route 3
Emricasan
Reactant of Route 4
Emricasan
Reactant of Route 5
Reactant of Route 5
Emricasan
Reactant of Route 6
Reactant of Route 6
Emricasan

Q & A

Q1: What is Emricasan and what is its mechanism of action?

A1: Emricasan (also known as IDN-6556) is a potent, orally active, irreversible pan-caspase inhibitor. [, , , , ] It binds to the active site of caspases, preventing their cleavage of downstream substrates involved in apoptosis, inflammation, and fibrosis. [, , , , ] This inhibition has been shown to reduce hepatic inflammation, improve liver function, and decrease portal hypertension in preclinical models. [, , , , ]

Q2: What are the downstream effects of caspase inhibition by Emricasan?

A2: By inhibiting caspases, Emricasan interrupts both the intrinsic and extrinsic apoptotic pathways. [] This leads to a decrease in hepatocyte death, a hallmark of several liver diseases. [] Additionally, Emricasan reduces the release of pro-inflammatory cytokines, including interleukin-6, interleukin-8, and interferon-gamma, likely due to its anti-inflammatory effects through caspase inhibition. [] In preclinical models, this resulted in reduced liver injury and fibrosis, improved liver sinusoidal microvascular dysfunction, and decreased portal pressure. [, , ]

Q3: Is there information available regarding the molecular formula, weight, and spectroscopic data of Emricasan?

A3: While the provided research articles focus on the biological activity and clinical potential of Emricasan, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.

Q4: What is known about the stability of Emricasan under various conditions?

A4: Specific information regarding the stability of Emricasan under various conditions is not addressed in the provided research.

Q5: Have there been any investigations into formulation strategies for Emricasan to improve its stability, solubility, or bioavailability?

A5: The provided research articles primarily focus on Emricasan's biological effects and do not provide details on formulation strategies.

Q6: Does Emricasan possess any catalytic properties?

A6: As an enzyme inhibitor, Emricasan functions by binding to and blocking the activity of its target enzymes, caspases. [, , , ] It does not exhibit any intrinsic catalytic activity.

Q7: Have computational chemistry and modeling techniques been employed in the research and development of Emricasan?

A7: While one study mentions the use of quantitative structure-property relationship (QSPR) analysis to investigate the correlation between the structure of Emricasan and its pharmacological traits, [] specific details regarding computational modeling techniques used during its development are not provided in the research articles.

Q8: Is there any information available regarding the structure-activity relationship (SAR) of Emricasan and how modifications to its structure impact its activity, potency, and selectivity?

A8: The provided research articles primarily focus on the therapeutic potential of Emricasan and do not discuss SAR studies.

Q9: What is known about the compliance of Emricasan with SHE (Safety, Health, and Environment) regulations and any measures taken for risk minimization and responsible practices?

A9: Information on SHE regulations and compliance specific to Emricasan is not included in the provided research.

Q10: What is the pharmacokinetic profile of Emricasan?

A10: The research articles focus primarily on Emricasan's pharmacodynamic effects. Details about its absorption, distribution, metabolism, and excretion (ADME) are not extensively discussed.

Q11: What is the evidence for the efficacy of Emricasan in preclinical and clinical settings?

A11: Preclinical studies demonstrated Emricasan's efficacy in reducing liver injury, fibrosis, and portal hypertension in murine models of liver cirrhosis and non-alcoholic steatohepatitis (NASH). [, , , ]

  • Acute-on-Chronic Liver Failure (ACLF): A phase 2 trial investigated the pharmacokinetics and pharmacodynamics of Emricasan in patients with ACLF. []
  • Hepatitis C: A multicenter trial evaluated Emricasan in hepatitis C-treated liver transplant recipients with residual fibrosis or cirrhosis. [] While the overall results did not show a significant difference in fibrosis progression between Emricasan and placebo, a prespecified subgroup with moderate fibrosis (Ishak stages F3 to F5) demonstrated improvement or stability in fibrosis with Emricasan. []

Q12: What is the safety profile of Emricasan?

A13: Clinical trials have generally shown Emricasan to be well-tolerated. [, , ] The most common adverse events reported were mild to moderate and similar in frequency between Emricasan and placebo groups. [, , ]

Q13: Are there any specific strategies for targeted delivery of Emricasan?

A13: The provided research focuses on the systemic administration of Emricasan. Specific drug delivery and targeting strategies are not discussed.

Q14: Have any biomarkers been identified for predicting the efficacy of Emricasan or for monitoring treatment response?

A15: While some studies used caspase 3/7 activity and serum ALT levels as pharmacodynamic markers of Emricasan activity, [, ] reliable predictive biomarkers for treatment response are still under investigation.

Q15: What analytical methods are used to characterize and quantify Emricasan?

A15: The research papers primarily focus on the biological effects of Emricasan, and detailed analytical methods for its characterization and quantification are not provided.

Q16: Is there information available about the environmental impact and degradation of Emricasan?

A16: The provided research does not address the environmental impact of Emricasan.

Q17: What is known about the dissolution and solubility of Emricasan, and how do these factors affect its bioavailability?

A17: Specific details regarding the dissolution and solubility of Emricasan are not addressed in the provided research articles.

Q18: Are there any established quality control and assurance measures for Emricasan during its development, manufacturing, and distribution?

A18: The research articles primarily focus on the preclinical and clinical investigation of Emricasan. Information on quality control and assurance measures is not included.

Q19: Has Emricasan been found to elicit any immunogenicity or immunological responses?

A19: The provided research does not mention any specific findings on the immunogenicity of Emricasan.

Q20: What interactions, if any, have been observed between Emricasan and drug transporters?

A20: Information on interactions between Emricasan and drug transporters is not provided in the research.

Q21: Does Emricasan induce or inhibit drug-metabolizing enzymes?

A21: The research articles do not provide details regarding the effects of Emricasan on drug-metabolizing enzymes.

Q22: Are there any known alternatives or substitutes for Emricasan, and how do they compare in terms of performance, cost, and impact?

A22: The research articles focus on Emricasan and do not provide a comparative analysis with other potential alternatives or substitutes.

Q23: What strategies are in place for the recycling and waste management of Emricasan?

A23: Information on recycling and waste management strategies specific to Emricasan is not included in the provided research.

Q24: What is the historical context and what are the key milestones in the development of Emricasan?

A24: Emricasan emerged from research efforts focusing on caspase inhibition as a therapeutic strategy for various diseases. Its development represents a significant milestone in exploring the therapeutic potential of targeting apoptosis and inflammation.

Q25: Are there any cross-disciplinary applications or synergies involving Emricasan research?

A25: Research on Emricasan involves collaborations across multiple disciplines, including hepatology, immunology, pharmacology, and drug development.

Q26: Can Emricasan be used as a monotherapy to treat MRSA skin infections?

A28: A preclinical study in mice demonstrated that Emricasan, even as a monotherapy, effectively reduced lesion size and bacterial burden in methicillin-resistant Staphylococcus aureus (MRSA) skin infections. []

Q27: Does Emricasan have any direct antibacterial activity?

A29: Research suggests that the efficacy of Emricasan against MRSA skin infections is not due to any direct antibacterial activity. [] Its beneficial effects are likely mediated through its anti-inflammatory and immunomodulatory properties.

Q28: Can Emricasan be used to improve the preservation of donor livers for transplantation?

A30: A preclinical study indicated that the addition of Emricasan to the preservation solution during normothermic machine perfusion of discarded human livers reduced pro-inflammatory responses and may represent a potential strategy for improving liver graft function. [] Another study suggested that Emricasan, in combination with polyethylene glycol and supercooling, could potentially improve the preservation of rat hepatocytes during cold storage. []

Q29: Does Emricasan have any effect on SARS-CoV-2 infection?

A31: A study investigating the antiviral effects of Emricasan against SARS-CoV-2 found that while the compound increased cell survival in a colon epithelial cell line, it did not affect viral replication. [] The study identified elevated caspase activity as an early marker of SARS-CoV-2 infection. []

Q30: Can Emricasan be used to modulate macrophage polarization?

A32: Research indicates that Emricasan can inhibit the generation and anti-inflammatory polarization of monocyte-derived macrophages ex vivo. [] Additionally, caspase inhibition by Emricasan was found to trigger the reprogramming of monocyte-derived cells, suggesting its potential as a therapeutic target for modulating macrophage function. []

Q31: What is the role of Z-DNA binding protein 1 (ZBP1) in sepsis-induced acute kidney injury (SI-AKI)?

A33: A study in mice found that ZBP1, a sensor of PANoptosis (a pathway encompassing apoptosis, pyroptosis, and necroptosis), is dramatically activated in SI-AKI. [] Blocking ZBP1 with a pan-caspase inhibitor (Emricasan) attenuated kidney injury and inflammation in this model. []

Q32: Can Emricasan enhance the efficacy of radiation therapy in head and neck squamous cell carcinoma (HNSCC)?

A34: Research in HNSCC cell lines and mouse models showed that loss of caspase-8 function, either through genetic knockdown or by using Emricasan, sensitized tumor cells to radiation-induced necroptosis when combined with the SMAC mimetic Birinapant. [, ]

Q33: Can Emricasan be used to treat acute myeloid leukemia (AML)?

A35: Preclinical studies demonstrated that combining Emricasan with the SMAC mimetic Birinapant induced necroptosis and effectively killed AML cells, even those resistant to conventional chemotherapy. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.